Potency Differential: ATX Inhibitor 19 Exhibits Moderate Nanomolar Activity Distinct from Single-Digit Nanomolar ATX Inhibitors
ATX inhibitor 19 inhibits autotaxin with an IC50 of 156 ± 19.8 nM in a standard FS-3-based enzymatic assay . This potency is significantly lower than that of the clinical candidate GLPG1690 (Ziritaxestat), which exhibits an IC50 of 3.72 nM in the same assay format, and its optimized diethanolamine derivative (compound 19), which achieves an IC50 of 3.98 nM [1]. The compound is also approximately 68-fold less potent than the closely related analog ATX inhibitor 20 (IC50 = 2.3 ± 0.31 nM) . This moderate potency positions ATX inhibitor 19 as a suitable probe for assays where extreme potency is not required or where off-target effects of more potent inhibitors may confound interpretation.
| Evidence Dimension | Enzymatic inhibition (ATX lysoPLD activity) |
|---|---|
| Target Compound Data | IC50 = 156 ± 19.8 nM |
| Comparator Or Baseline | GLPG1690 (Ziritaxestat): IC50 = 3.72 nM (in same assay from Li et al.); ATX inhibitor 20: IC50 = 2.3 nM; Diethanolamine derivative 19: IC50 = 3.98 nM |
| Quantified Difference | ATX inhibitor 19 is 42-fold less potent than GLPG1690 and 68-fold less potent than ATX inhibitor 20 |
| Conditions | FS-3-based enzymatic assay; isolated human ATX enzyme |
Why This Matters
This potency level defines the appropriate assay window for experimental design and informs selection among available ATX inhibitors based on required sensitivity.
- [1] Li T, et al. Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect. Arch Pharm (Weinheim). 2022;355(10):e2200171. View Source
